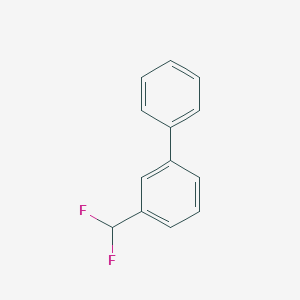

3-(Difluoromethyl)biphenyl

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10F2 |

|---|---|

Molecular Weight |

204.21 g/mol |

IUPAC Name |

1-(difluoromethyl)-3-phenylbenzene |

InChI |

InChI=1S/C13H10F2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,13H |

InChI Key |

VTTGFHYJTHPIQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Difluoromethyl Biphenyl and Derivatives

Reaction Pathways and Mechanisms

The reactivity of 3-(difluoromethyl)biphenyl is governed by the interplay of its two key structural components: the biphenyl (B1667301) framework and the difluoromethyl group. The biphenyl system provides sites for aromatic substitution and serves as a scaffold for cyclization reactions, while the electron-withdrawing nature of the difluoromethyl group influences the electronic properties of the molecule, dictating regioselectivity and facilitating certain types of transformations. Mechanistic studies often focus on radical pathways, given the utility of the difluoromethyl group in radical generation and propagation.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, proceeding through a positively charged intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of the reaction are heavily influenced by the nature of the substituents already present on the aromatic ring. masterorganicchemistry.com

In the case of this compound, two rings are available for substitution, and their reactivity is differentiated by the difluoromethyl (-CHF₂) substituent.

Ring A (Substituted Ring): The -CHF₂ group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. This effect deactivates the phenyl ring to which it is attached, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. As a deactivating group, it directs incoming electrophiles to the meta positions (positions 5 and 7) relative to itself.

Ring B (Unsubstituted Ring): The second phenyl ring acts as an activating group for the other. It is an ortho, para-director. youtube.com Therefore, electrophilic attack is most likely to occur on this ring. The most favored positions are the para-position (4') and the ortho-positions (2' and 6'), as the resulting carbocation intermediate can be stabilized by resonance involving the adjacent ring. youtube.com

Due to the strong deactivation by the -CHF₂ group, electrophilic substitution is overwhelmingly predicted to occur on the unsubstituted ring at the ortho and para positions. Steric hindrance may slightly disfavor the ortho positions compared to the para position.

| Ring System | Substituent Effect | Reactivity toward SEAr | Predicted Positions of Substitution |

|---|---|---|---|

| Ring A (with -CHF₂) | Electron-withdrawing (-I) | Deactivated | Meta (5, 7) |

| Ring B (unsubstituted) | Activating (phenyl group) | Activated | Ortho (2', 6'), Para (4') |

Nucleophilic aromatic substitution (SNAr) on the aryl rings of this compound is generally not feasible under standard conditions. SNAr reactions typically require the presence of both a strong electron-withdrawing group to activate the ring and a good leaving group (such as a halide) on the position of attack. While the -CHF₂ group is electron-withdrawing, the parent compound lacks a suitable leaving group on its aromatic rings.

However, nucleophilic substitution can be considered at the difluoromethyl carbon itself in derivatives of the parent compound. For instance, (benzenesulfonyl)difluoromethyl anions can be generated from difluoromethyl phenyl sulfone by deprotonation. google.com This anion can then participate in SN2 reactions with various electrophiles, such as alkyl halides. google.com By analogy, a biphenyl derivative containing a sulfonyl group or another sufficiently acidifying group adjacent to the -CHF₂ moiety could potentially undergo deprotonation to form a nucleophilic carbanion, which could then react with electrophiles.

Radical reactions represent a significant and synthetically valuable pathway for the functionalization of difluoromethylated compounds. The difluoromethyl group can be generated from various precursors and participates readily in addition and cyclization reactions.

The aryldifluoromethyl radical (Ar-CF₂•) is a key intermediate that can be generated from related trifluoromethylarenes. The process involves a single-electron reduction of the trifluoromethylarene to form a radical anion, which then eliminates a fluoride anion to yield the difluoromethyl radical. ccspublishing.org.cnrhhz.netnih.gov This transformation allows for the conversion of more readily available trifluoromethyl compounds into synthetically useful difluoromethyl radical species.

Alternatively, the difluoromethyl radical (•CF₂H) can be generated from a variety of precursors under photoredox or electrochemical conditions. beilstein-journals.orgbeilstein-journals.org Common precursors include difluoromethyl sulfones and sulfoximines, which release the •CF₂H radical upon single-electron transfer. sioc.ac.cnmdpi.comnih.gov This radical is electrophilic in nature and readily adds to electron-rich species like alkenes and arenes. nih.gov

| Precursor Type | Example Precursor | Generation Method | Radical Species Formed |

|---|---|---|---|

| Trifluoromethylarene | 3-(Trifluoromethyl)biphenyl | Reductive C-F cleavage nih.gov | This compound radical |

| Sulfone | PhSO₂CF₂H | Photoredox Catalysis sioc.ac.cn | •CF₂H |

| Halide | HCF₂SO₂Cl | Photoredox Catalysis acs.org | •CF₂H |

| Sulfoximine | PhS(O)(NTs)CF₂H | Photoredox Catalysis nih.gov | •CF₂H |

A powerful application of difluoromethyl radicals is in tandem reactions where an initial radical addition is followed by an intramolecular cyclization. A notable example involves the reaction of biphenyl isocyanides with a source of difluoromethyl radicals under visible-light photoredox catalysis. acs.org

The proposed mechanism for this transformation is as follows acs.org:

Radical Generation: The photocatalyst (e.g., fac-Ir(ppy)₃) is excited by visible light and reduces a difluoromethyl radical precursor, such as HCF₂SO₂Cl, to generate the •CF₂H radical.

Radical Addition: The electrophilic •CF₂H radical adds to the nucleophilic carbon of the isocyanide group on the biphenyl derivative, forming an imidoyl radical intermediate.

Intramolecular Cyclization: The newly formed imidoyl radical attacks the adjacent phenyl ring in an intramolecular cyclization step, creating a six-membered ring and a cyclohexadienyl radical.

Oxidation and Deprotonation: The cyclohexadienyl radical is oxidized by the photocatalyst, regenerating its ground state and forming a cationic intermediate. Subsequent deprotonation re-establishes aromaticity, yielding the final 6-(difluoromethyl)phenanthridine product.

This tandem process allows for the rapid construction of complex heterocyclic scaffolds from simple biphenyl precursors. acs.org

| Reactants | Catalyst | Radical Source | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Biphenyl Isocyanide | fac-Ir(ppy)₃ | HCF₂SO₂Cl | Visible Light, Wet Dioxane, RT | 6-(Difluoromethyl)phenanthridine | Good to Excellent |

Oxidative Transformations The biphenyl moiety can undergo oxidative transformations. For instance, transition-metal-free oxidative trifluoromethylation of unsymmetrical biaryls has been achieved using CF₃SO₂Na and an oxidant like phenyliodine bis(trifluoroacetate) (PIFA). researchgate.net The proposed mechanism involves a single electron transfer (SET) from the electron-rich aryl ring to form a cation radical, which then couples with a trifluoromethyl radical. A similar pathway could be envisioned for this compound, where oxidation could generate a radical cation, potentially leading to dimerization or other coupling products.

Furthermore, electrooxidative dearomatization of biaryls has been shown to produce spiro[5.5]trienones. nih.govresearchgate.net In this process, a radical (such as •CF₂H generated from NaSO₂CF₂H) adds to a biaryl derivative, followed by an intramolecular cyclization and subsequent oxidation at the anode to yield the dearomatized spirocyclic product. researchgate.net

Reductive Transformations Reductive processes are key to generating radical species from precursors. As mentioned, the electrochemical reduction of compounds like bromodifluoromethyl phenyl sulfide can generate (phenylthio)difluoromethyl radicals. beilstein-journals.orgbeilstein-journals.org Similarly, a suitably functionalized this compound derivative could undergo electrochemical reduction to generate a radical species for further reaction.

The most significant reductive transformation in this context is the conversion of a trifluoromethyl group to a difluoromethyl group. This can be achieved through a photoredox-catalyzed reaction where an excited photocatalyst transfers an electron to the trifluoromethylarene. nih.gov The resulting radical anion fragments, losing a fluoride ion to produce an aryldifluoromethyl radical. This radical can then be trapped by a hydrogen atom source to complete the reduction, providing a direct synthetic route to compounds like this compound from their trifluoromethyl analogues. nih.gov

Hydrolytic Stability and Reactions of the Difluoromethyl Group

The difluoromethyl group in this compound displays notable stability under various conditions, yet it can undergo specific transformations. The C-H bond of the difluoromethyl group is acidic and can participate in reactions such as H/D exchange. However, its stability towards hydrolysis is a key consideration for its application in aqueous environments.

The hydrolytic stability of the CF₂H group is generally high. Studies on analogous compounds, such as triarylphosphines bearing trifluoromethyl groups, have shown that hydrolysis to a carboxylic acid requires harsh conditions, such as fuming sulfuric acid and boric acid rsc.orgnih.gov. This suggests that the difluoromethyl group in this compound would be resistant to hydrolysis under typical acidic or basic conditions encountered in many chemical processes and biological systems.

While direct hydrolysis of the CF₂H group is challenging, related fluorinated functionalities demonstrate pathways that can be considered. For instance, aryl triflates can be hydrolyzed to the corresponding phenols under basic conditions nih.gov. This reactivity, however, involves a different bonding arrangement (O-CF₃) and is not directly analogous to the C-CF₂H bond. The stability of the C-F bond is substantial, and its cleavage is not readily achieved.

Under forcing conditions, the difluoromethyl group can be a precursor to other functionalities. For example, the formation of difluorocarbene (:CF₂) from compounds containing a CF₂H group can occur under strong basic conditions, which can then lead to further reactions nih.gov. However, for this compound, such reactions are not typically observed under standard conditions, underscoring the general stability of the difluoromethyl moiety.

The table below summarizes the expected stability of the difluoromethyl group in this compound under different conditions, based on data from related compounds.

| Condition | Expected Stability of CF₂H in this compound | Related Observations |

| Neutral Aqueous Solution | High | Generally stable in various applications. |

| Acidic Conditions (e.g., 1M HCl) | High | Hydrolysis of -CF₃ to -COOH requires superacids rsc.orgnih.gov. |

| Basic Conditions (e.g., 1M NaOH) | High | Aryl triflates hydrolyze, but the C-CF₂H bond is stronger nih.gov. |

| Strongly Basic/High Temp. | Potential for decomposition/reaction | Formation of difluorocarbene from HCF₂OTf with KOH nih.gov. |

Catalytic Aspects in Transformations of this compound

Catalysis plays a crucial role in the synthesis and functionalization of this compound and its derivatives. Various catalytic systems have been developed to enable efficient cross-coupling, asymmetric synthesis, and other transformations.

Palladium-catalyzed cross-coupling reactions are fundamental for the synthesis of biphenyl structures. In the context of this compound, the choice of ligands and co-catalysts is critical for achieving high yields and selectivity.

In Suzuki-Miyaura coupling, a common method for biphenyl synthesis, phosphine-based ligands are frequently employed to facilitate the catalytic cycle youtube.comtcichemicals.com. For substrates containing fluorinated groups, electron-rich and sterically hindered ligands, such as biaryl monophosphines, have been shown to be effective. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. A study on the Suzuki-Miyaura coupling of unstable polyfluorophenyl boronic acids highlighted the importance of a precatalyst that rapidly generates the active Pd(0) species to avoid boronic acid decomposition acs.org.

In Negishi cross-coupling reactions involving (difluoromethyl)zinc reagents with aryl halides, the choice of ligand is also crucial. Diamine ligands such as TMEDA have been shown to stabilize the zinc reagent and facilitate the transmetalation step to the palladium catalyst researchgate.net. The use of appropriate ligands ensures efficient transfer of the difluoromethyl group without the need for an external activator researchgate.net.

The following table provides examples of ligand and co-catalyst systems used in cross-coupling reactions relevant to the synthesis of difluoromethylated biphenyls.

| Cross-Coupling Reaction | Catalyst/Precatalyst | Ligand | Base/Co-catalyst | Substrate Example | Reference |

| Suzuki-Miyaura | Pd₂(dba)₃ | 2-(Ditert-butylphosphino)biphenyl | Cs₂CO₃ | Aryl halide and boronic acid | youtube.com |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Polyfluorophenylboronic acid | acs.org |

| Negishi | Pd(dba)₂ | DPPF | TMEDA (on zinc reagent) | Aryl halide and (difluoromethyl)zinc reagent | researchgate.net |

The synthesis of chiral, non-racemic biphenyl derivatives (atropisomers) is a significant area of research, often relying on asymmetric catalysis. While direct asymmetric synthesis starting from this compound is not extensively documented, principles from related systems can be applied.

The development of chiral diphosphine ligands is central to many asymmetric catalytic processes. For instance, DIFLUORPHOS, a chiral biphenyl diphosphine ligand, has been synthesized and utilized in ruthenium-catalyzed asymmetric hydrogenation of prochiral ketones and olefins nih.gov. The electronic and steric properties of such ligands are critical in determining the enantioselectivity of the reaction nih.gov.

Palladium-catalyzed atroposelective C-H olefination has emerged as a powerful method for synthesizing axially chiral biaryls. The use of chiral spiro phosphoric acids as ligands has been shown to effectively control the stereoselectivity in such transformations nih.gov. This approach could potentially be adapted for the asymmetric functionalization of this compound to generate chiral derivatives.

The table below outlines catalytic systems used for the synthesis of chiral biphenyls that could be applicable to derivatives of this compound.

| Asymmetric Transformation | Catalyst | Chiral Ligand | Application | Enantioselectivity (ee) | Reference |

| Asymmetric Hydrogenation | Ru(II) | DIFLUORPHOS | Reduction of prochiral ketones | Up to 99% | nih.gov |

| Asymmetric C-H Olefination | Pd(OAc)₂ | Chiral Spiro Phosphoric Acid (STRIP) | Synthesis of axially chiral biaryls | Up to 98% | nih.gov |

| Asymmetric Suzuki-Miyaura Coupling | Pd₂(dba)₃ | 7'-(Butoxy)-7-(diphenylphosphino)-8,8'-biquinolyl | Synthesis of axially chiral biaryls | Up to 74% | semanticscholar.org |

Phase transfer catalysis (PTC) is a valuable technique for carrying out reactions between reagents in immiscible phases, often offering mild reaction conditions and enhanced reactivity mdma.ch. In the context of this compound, PTC can be envisioned for the functionalization of either the biphenyl core or the difluoromethyl group itself.

While direct PTC functionalization of this compound is not widely reported, studies on related systems demonstrate its potential. For example, the difluoromethylation of C-H acids and N-heterocycles has been achieved using chlorodifluoromethane under PTC conditions scilit.comresearchgate.net. This involves the generation of difluorocarbene in a biphasic system, which then reacts with the substrate. This methodology could potentially be adapted to introduce additional functional groups onto the biphenyl backbone of this compound.

Furthermore, PTC has been employed in the coupling reactions of haloarenes to form biphenyls, using a phase-transfer catalyst to facilitate the reaction between the organic substrate and an aqueous or solid reagent arabjchem.org. Anionic phase-transfer catalysts have also been designed to transfer cationic species from an aqueous phase to an organic phase to promote electrophilic reactions kyushu-u.ac.jp.

The following table summarizes potential applications of phase transfer catalysis in the functionalization of biphenyl systems.

| Reaction Type | Phase-Transfer Catalyst | Reactants | Potential Application to this compound | Reference |

| Difluoromethylation | Benzyltriethylammonium chloride (TEBAC) | C-H acid, CHClF₂ | Functionalization of activated positions on the biphenyl ring. | scilit.comresearchgate.net |

| N-Difluoromethylation | Benzyltriethylammonium chloride (TEBAC) | N-Heterocycle, CHClF₂ | Introduction of N-difluoromethylated substituents. | researchgate.net |

| Coupling of Haloarenes | Activated carbon supported PTC | 4-chlorotoluene, Zn, PdCl₂ | Synthesis of substituted this compound derivatives. | arabjchem.org |

| Electrophilic Reactions | Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB) | Arenediazonium ions | Electrophilic substitution on the biphenyl core. | kyushu-u.ac.jp |

Advanced Spectroscopic and Structural Characterization of 3 Difluoromethyl Biphenyl Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. For fluorinated compounds like 3-(difluoromethyl)biphenyl, multinuclear NMR experiments (¹H, ¹³C, and ¹⁹F) provide a wealth of information through chemical shifts and spin-spin coupling constants.

In the ¹H NMR spectrum of a this compound analogue, the proton of the difluoromethyl group provides a highly characteristic signal. Due to coupling with the two adjacent fluorine-19 nuclei (which have a nuclear spin, I = ½), this proton signal is split into a triplet. This splitting pattern follows the n+1 rule, where n is the number of equivalent coupling nuclei.

The most informative parameter associated with this signal is the two-bond geminal proton-fluorine coupling constant, denoted as ²JH-F. This coupling is typically large, providing a clear and unambiguous marker for the CHF₂ group. In various difluoromethylated aromatic compounds, the value for ²JH-F is consistently observed in the range of 55 to 72 Hz. rsc.org For this compound, the proton of the CHF₂ group is expected to appear as a triplet with a chemical shift (δ) in the aromatic region, typically between 6.5 and 7.5 ppm, with a ²JH-F value within this characteristic range. rsc.org

| Compound Analogue | Chemical Shift (δ) of CHF₂ (ppm) | Multiplicity | Coupling Constant (²JH-F) (Hz) |

|---|---|---|---|

| Difluoromethyl 4-methoxybenzoate | 7.28 | Triplet (t) | 71.4 |

| 1-(Difluoromethyl)-2-phenyl-1H-imidazole | 7.05 (center of m) | Triplet (t) | 59.8 |

| (Difluoromethyl)(1-phenylethyl)sulfane | 6.77 | Triplet (t) | 56.3 |

The ¹³C NMR spectrum provides further definitive evidence for the structure, particularly through the observation of carbon-fluorine coupling. The carbon atom of the difluoromethyl group is directly bonded to two fluorine atoms, resulting in a large one-bond coupling constant (¹JC-F). This coupling splits the carbon signal into a triplet. The magnitude of ¹JC-F in difluoromethyl groups is substantial, typically falling within the range of 250 to 280 Hz. rsc.org This large coupling constant is a hallmark of the C-F bond and serves as a key diagnostic tool.

Furthermore, longer-range couplings between fluorine and other carbon atoms in the molecule can be observed. For instance, the aromatic carbon to which the CHF₂ group is attached (C3 in this case) will exhibit a two-bond coupling (²JC-F), while other carbons in the biphenyl (B1667301) system will show smaller three-bond (³JC-F) and four-bond (⁴JC-F) couplings. These multi-bond C-F couplings are invaluable for assigning the signals in the aromatic region of the ¹³C NMR spectrum.

| Compound Analogue | Chemical Shift (δ) of CHF₂ (ppm) | Multiplicity | Coupling Constant (¹JC-F) (Hz) |

|---|---|---|---|

| Difluoromethyl 4-phenoxybenzoate | 112.97 | Triplet (t) | 257.3 |

| (3,4-Dichlorobenzyl)(difluoromethyl)sulfane | 119.83 | Triplet (t) | 274.0 |

| (Difluoromethyl)(1-phenylethyl)sulfane | 120.60 | Triplet (t) | 272.8 |

¹⁹F NMR is an exceptionally sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large gyromagnetic ratio. In the ¹⁹F NMR spectrum of a this compound analogue, the two equivalent fluorine atoms of the CHF₂ group will produce a single signal. This signal will be split into a doublet by the geminal proton.

Crucially, the coupling constant observed in the ¹⁹F NMR spectrum, ²JF-H, will be identical to the ²JH-F value observed in the ¹H NMR spectrum, providing a powerful method for cross-correlating the spectra and confirming the assignment. The chemical shift of the fluorine atoms in the difluoromethyl group typically appears in a specific region of the ¹⁹F NMR spectrum, often between -90 and -120 ppm relative to a CFCl₃ standard. The precise chemical shift is sensitive to the electronic environment, making ¹⁹F NMR a valuable probe for studying substituent effects.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound analogues, the FT-IR spectrum is characterized by several key absorption bands.

The most diagnostic vibrations are the C-F stretching modes of the difluoromethyl group. These are typically strong absorptions found in the fingerprint region of the spectrum, generally between 1100 and 1350 cm⁻¹. Other significant peaks include aromatic C-H stretching vibrations (above 3000 cm⁻¹), aromatic C=C stretching vibrations (typically appearing as a series of bands between 1450 and 1610 cm⁻¹), and C-H bending vibrations. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (if present) | 2840 - 3000 |

| Aromatic C=C Stretch | 1450 - 1610 |

| C-F Stretch | 1100 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The biphenyl system contains a conjugated π-electron system, which gives rise to characteristic absorptions in the UV region. The primary electronic transitions observed for biphenyl analogues are π → π* transitions.

The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the biphenyl rings. For a parent biphenyl molecule, the main absorption band is typically observed around 250 nm. The introduction of a difluoromethyl group, an electron-withdrawing substituent, can cause a shift in the λmax (a bathochromic or hypsochromic shift) and a change in the molar absorptivity (a hyperchromic or hypochromic effect). Analysis of the UV-Vis spectrum of this compound allows for the characterization of its conjugated system and the electronic influence of the CHF₂ group. For example, the λmax for 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl is observed at 256.4 nm. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula.

For this compound (C₁₃H₁₀F₂), the expected monoisotopic mass can be calculated with high precision. The calculated exact mass for this formula is 204.07506 Da. An HRMS experiment would be expected to yield a measured mass that agrees with the calculated value to within a few parts per million (ppm), thus confirming the elemental composition. Analysis of the fragmentation pattern in the mass spectrum can also provide further structural information, such as the loss of fluorine or the cleavage of the biphenyl linkage.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀F₂ |

| Calculated Exact Mass | 204.07506 Da |

| Measured Mass (for isomer) spectrabase.com | (Typically within ± 5 ppm of calculated) |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method allows for the detailed determination of bond lengths, bond angles, and torsion angles, offering invaluable insights into the molecular conformation and packing of crystalline solids. For analogues of this compound, SC-XRD studies are crucial for understanding their solid-state structure, including the preferred conformation of the biphenyl system and the nature of the intermolecular interactions that govern the crystal lattice.

The conformation of biphenyl and its derivatives in the solid state is of significant interest due to the rotational freedom around the central carbon-carbon single bond connecting the two phenyl rings. This rotation is characterized by the torsion angle (or dihedral angle), which is defined by the planes of the two aromatic rings. The interplay between steric hindrance from substituents and the electronic effects of π-conjugation dictates the preferred conformation.

In the solid state, the conformation of biphenyl analogues is influenced by crystal packing forces. While unsubstituted biphenyl is twisted in the gas phase, it adopts a planar conformation in the crystalline state due to intermolecular interactions. However, the introduction of substituents, such as the difluoromethyl group at the 3-position, can significantly alter this preference.

Studies on structurally related substituted biphenyls provide insight into the likely conformation of this compound analogues. For instance, the crystal structure of 4'-pentyl-4-cyanobiphenyl reveals a torsion angle of -26.3(3)° between the phenyl rings. tandfonline.com Similarly, in 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, the dihedral angle between the biphenyl rings is 38.14 (2)°. iucr.orgnih.gov These examples demonstrate that substitution generally leads to a non-planar conformation in the solid state. For a 3-substituted biphenyl analogue, 4-heptyl-3'-cyanobiphenyl, a twisted conformation is also observed. researchgate.net The difluoromethyl group, with its steric bulk, is expected to favor a twisted conformation to minimize steric repulsion between the rings.

Table 1: Torsion Angles in Biphenyl Analogues Determined by SC-XRD

| Compound | Torsion Angle (°) |

| 4'-pentyl-4-cyanobiphenyl | -26.3(3) |

| 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate | 38.14 (2) |

This table presents representative torsion angles from structurally similar biphenyl analogues to infer the expected conformational behavior of this compound analogues.

Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions in a crystal. nih.gov Studies on related compounds highlight the prevalence of several key interactions. In the crystal structure of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate, molecules are linked by weak C—H⋯O interactions. iucr.orgnih.gov Furthermore, the packing is consolidated by C—H⋯π interactions and aromatic π–π stacking interactions, with a centroid–centroid distance of 3.9282 (19) Å between phenyl rings. nih.gov

In other analogues, such as 3-cyanophenylboronic acid, O—H⋯O and O—H⋯N hydrogen bonds are observed, forming chains that are further linked by offset π–π and B⋯π stacking interactions. nih.gov The presence of the fluorine atoms in the difluoromethyl group of this compound introduces the possibility of C—H⋯F and F⋯F contacts, which can also play a significant role in the crystal packing. The analysis of intermolecular contacts in the crystal of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate reveals the presence of C—H⋯S hydrogen bonds and C—H⋯π interactions. nih.gov

These findings suggest that the crystal lattice of this compound analogues will likely be stabilized by a combination of van der Waals forces, C—H⋯π interactions, and potentially weak hydrogen bonds involving the fluorine atoms of the difluoromethyl group.

Table 2: Common Intermolecular Interactions in Biphenyl Analogue Crystal Lattices

| Interaction Type | Donor/Acceptor Atoms/Groups | Typical Distance Range (Å) |

| C—H⋯O | C-H and Carbonyl/Ether Oxygen | 2.2 - 2.8 |

| C—H⋯N | C-H and Cyano Nitrogen | 2.4 - 2.7 |

| C—H⋯π | C-H and Phenyl Ring | 2.6 - 3.0 |

| π–π Stacking | Phenyl Rings | 3.3 - 3.8 (centroid-centroid) |

| C—H⋯S | C-H and Thiophene Sulfur | 2.8 - 3.0 |

This table summarizes common intermolecular interactions observed in the crystal structures of biphenyl analogues, providing a basis for understanding the crystal packing of this compound analogues.

Computational and Theoretical Chemistry Studies of this compound Remain Largely Unexplored

Despite the growing interest in fluorinated organic molecules within medicinal and materials chemistry, a comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on this compound. While extensive research exists on the computational analysis of various other fluorinated and chlorinated biphenyl derivatives, this particular compound has not been the subject of dedicated investigation regarding its quantum chemical properties.

As a result, detailed research findings and specific data tables concerning the geometry optimization, frontier molecular orbitals, molecular electrostatic potential, natural bonding orbital charge analysis, and global reactivity parameters for this compound are not available in published scientific literature. The generation of a thorough and scientifically accurate article based on the requested detailed outline is therefore not possible at this time.

For context, computational studies on similar biphenyl compounds typically employ Density Functional Theory (DFT) to elucidate their electronic structure and reactivity. These studies often involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms and calculating the associated energy.

Frontier Molecular Orbital (FMO) Analysis: Examining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to identify regions susceptible to electrophilic or nucleophilic attack.

Natural Bonding Orbital (NBO) Charge Analysis: Quantifying the charge distribution on each atom.

While these are the standard computational methods applied to molecules in this class, the specific outcomes and data for this compound remain undetermined pending future research.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Ab Initio and Semi-Empirical Methods

No specific ab initio or semi-empirical method studies have been published for 3-(Difluoromethyl)biphenyl. While these methods, such as Hartree-Fock (HF) theory and various semi-empirical approaches (like AM1 or PM3), are standard tools for investigating molecular properties, their application to this particular compound has not been documented in available literature. Such studies would typically provide insights into the molecule's optimized geometry, electronic energy, and orbital distributions.

Molecular Dynamics and Simulation

There are no dedicated molecular dynamics (MD) simulation studies for this compound in the searched literature. MD simulations are powerful for understanding the behavior of molecules over time, but this type of investigation has not been reported for this compound.

Electronic Structure and Photophysical Properties

There is a lack of published data on the electronic structure and photophysical properties of this compound derived from computational methods. The electronic properties, such as absorption and emission spectra, are influenced by the extent of conjugation between the biphenyl (B1667301) rings. While computational methods like Time-Dependent Density Functional Theory (TD-DFT) are often used to predict these properties, no such studies for this compound are available.

Applications of 3 Difluoromethyl Biphenyl and Its Derivatives in Specialized Fields

Medicinal Chemistry Research

The 3-(difluoromethyl)biphenyl scaffold serves as a versatile platform in the multifaceted field of medicinal chemistry. Its derivatives have been synthesized and evaluated for a range of biological activities, contributing to the advancement of drug discovery programs.

Design of Biologically Active Compounds

The design of biologically active compounds frequently involves the use of privileged structures, which are molecular frameworks that are able to bind to multiple biological targets. The biphenyl (B1667301) scaffold itself is considered a privileged structure, and the introduction of a difluoromethyl group at the 3-position further enhances its potential in drug design. rsc.org This substitution can influence the compound's conformation, lipophilicity, and metabolic stability, all of which are critical factors in the development of new drugs. mdpi.com

Researchers have synthesized various derivatives of this compound to explore their potential in different therapeutic areas. For instance, the Suzuki-Miyaura coupling reaction is a common and efficient method for the synthesis of fluorinated biphenyl compounds, allowing for the introduction of diverse substituents to probe for desired biological activities. nih.govacs.org The resulting libraries of compounds can then be screened against various biological targets to identify new lead compounds for drug development.

Modulation of Enzyme Activity (e.g., IDO1 inhibitors)

Enzyme inhibition is a key mechanism of action for many drugs. The this compound moiety has been incorporated into molecules designed to modulate the activity of specific enzymes. A notable example is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in immune tolerance and is a significant target in cancer immunotherapy.

While specific research on this compound as an IDO1 inhibitor is limited in the provided search results, the broader class of difluoromethyl-containing compounds has shown promise in this area. The difluoromethyl group can act as a key interacting moiety within the enzyme's active site. The development of potent and selective IDO1 inhibitors is an active area of research, and the unique properties of the difluoromethyl group make it an attractive component in the design of such inhibitors.

Influence on Cell Signaling Pathways

Cell signaling pathways are complex networks that govern cellular processes, and their dysregulation is often implicated in disease. The ability of small molecules to modulate these pathways is a cornerstone of modern pharmacology. Biphenyl derivatives have been investigated for their ability to interfere with specific signaling cascades, such as the NF-κB signaling pathway, which is involved in inflammation and cancer. mdpi.com

While direct evidence of this compound modulating specific cell signaling pathways is not extensively detailed in the provided search results, the incorporation of this moiety into known pharmacophores can influence their interaction with components of these pathways. The electronic nature of the difluoromethyl group can alter the binding affinity and selectivity of a compound for its target protein, thereby influencing downstream signaling events. Further research is needed to fully elucidate the specific effects of the this compound scaffold on various cell signaling pathways.

Development of Receptor Antagonists and Agonists

Receptors are key targets for a vast number of therapeutic agents. The development of molecules that can either block (antagonists) or activate (agonists) these receptors is a major focus of drug discovery. The biphenyl scaffold has been successfully utilized in the design of receptor antagonists for various targets, including the 5-HT7 receptor and the histamine (B1213489) H3 receptor. researchgate.netresearchgate.net

In the context of this compound, its derivatives have the potential to be developed as potent and selective receptor modulators. For example, a study on FimH antagonists, which are being investigated for the treatment of urinary tract infections, included a biphenyl mannoside with a trifluoromethyl substituent at the 3'-position, demonstrating the utility of fluorinated biphenyls in this area. nih.gov Although this example uses a trifluoromethyl group, it highlights the potential for similar difluoromethyl-containing compounds to be explored as receptor antagonists. The specific substitution pattern on the biphenyl rings can be fine-tuned to optimize interactions with the target receptor.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. This iterative process helps in identifying the key structural features required for optimal potency, selectivity, and pharmacokinetic properties.

For biphenyl derivatives, SAR studies have been crucial in understanding how different substituents on the biphenyl rings influence their biological activity. researchgate.netnih.gov In the case of this compound, SAR studies would involve synthesizing a series of analogs with variations in the other parts of the molecule and assessing their impact on a specific biological target. For example, in the development of FimH antagonists, a matched pair analysis of ortho-substituted biphenyl mannosides revealed that a trifluoromethyl group at the 3'-position resulted in a highly potent inhibitor. nih.gov Such studies provide valuable insights for the rational design of more effective therapeutic agents.

| Compound/Modification | Target/Assay | Key Finding |

| Ortho-substituted biphenyl mannosides | FimH/Hemagglutination inhibition (HAI) assay | Substitution with a CF3 group at the 3'-position yielded a potent inhibitor. nih.gov |

| Biphenylaminoquinoline derivatives | Anticancer/Cytotoxicity assays | The position and nature of substituents on the biphenyl ring significantly impact cytotoxicity. nih.gov |

| Biphenyl derivatives | Acetyl-CoA carboxylase 1 (ACC1) inhibition | Modification of the linker between the phenyl rings led to the discovery of a selective ACC1 inhibitor. researchgate.net |

Use as Bioisosteres for Alcohol, Thiol, and Amine Groups

One of the most significant applications of the difluoromethyl group in medicinal chemistry is its use as a bioisostere for common functional groups such as alcohols (hydroxyl), thiols, and amines. nih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of these functional groups with a difluoromethyl group can lead to improved metabolic stability, as the C-F bond is significantly stronger than C-H, C-O, C-S, or C-N bonds.

The difluoromethyl group is considered a lipophilic hydrogen bond donor. nih.gov This property allows it to mimic the hydrogen bonding capabilities of hydroxyl, thiol, and amine groups, which are often crucial for a drug's interaction with its biological target. At the same time, the difluoromethyl group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. This dual functionality makes the difluoromethyl group a valuable tool for medicinal chemists in the optimization of lead compounds.

Agrochemical and Crop Protection Research

The introduction of the difluoromethyl (CHF2) group into the biphenyl scaffold has been a significant strategy in the development of modern agrochemicals. This is due to the unique properties that the CHF2 group imparts, such as modulating metabolic stability, lipophilicity, and binding affinity to target enzymes. acs.org

Development of Novel Fungicides (e.g., Succinate Dehydrogenase Inhibitors)

Derivatives of this compound are prominent in the research and development of a critical class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). researchgate.net SDHIs function by targeting Complex II of the mitochondrial respiratory chain, a vital enzyme for fungal respiration. researchgate.netgoogle.com The difluoromethyl group plays a crucial role in the efficacy of these fungicides.

Several studies have focused on pyrazole-4-carboxamides incorporating a 3-(difluoromethyl)pyrazole moiety, which can be considered a derivative structure related to this compound. These compounds have demonstrated potent and broad-spectrum fungicidal activity. acs.org For instance, certain novel pyrazole-4-carboxamide derivatives have shown significantly higher in vitro fungicidal activity against a range of plant pathogens compared to commercial standards like azoxystrobin. researchgate.net

Research has also explored the synthesis of novel 3-(difluoromethyl)-pyrazole-4-carboxylic oxime ester derivatives. researchgate.net Antifungal assays of these compounds have indicated good activity against several significant plant pathogens at a concentration of 50 ppm, including Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia solani. researchgate.net

The development of SDHIs containing a diphenylacetylene (B1204595) fragment, which extends the biphenyl structure, has also been a fruitful area of research. nih.gov These derivatives have shown excellent in vitro activity against Rhizoctonia solani, with some compounds exhibiting EC50 values comparable to the commercial fungicide fluxapyroxad. nih.gov

Below is a table summarizing the fungicidal activity of selected derivatives.

| Compound Type | Target Pathogen | Activity Metric | Result |

| Pyrazole-4-carboxamide derivative | Gibberella zeae | EC50 | 0.16 µg/mL |

| Pyrazole-4-carboxamide derivative | Phytophthora infestans | EC50 | 0.07 µg/mL |

| Pyrazole-4-carboxamide derivative | Rhizoctonia cerealis | EC50 | 0.02 µg/mL |

| Pyrazole oxime ester derivative | S. sclerotiorum, B. cinerea, R. solani | Activity at 50 ppm | Good |

| Diphenylacetylene derivative | Rhizoctonia solani | EC50 | 0.0173 - 0.0223 mg/L |

Herbicidal and Pesticidal Applications

The this compound motif and its derivatives have also been investigated for their potential as herbicides and pesticides. The inclusion of the difluoromethyl group is a strategy to enhance the biological activity of these molecules. acs.org

In the realm of herbicides, novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, where the aryl group can be a component of a biphenyl-like structure, have been synthesized and evaluated. mdpi.com These compounds have demonstrated significant root growth inhibition in various weed species. mdpi.com For example, at a concentration of 250 µM, many of these compounds showed over 80% inhibition of Brassica napus root growth. mdpi.com Post-emergence herbicidal activity tests also revealed good inhibitory effects on broadleaf weeds. mdpi.com

In the area of insecticides, novel meta-diamide compounds that contain an ethyl acetate (B1210297) group have been developed and show promise. researchgate.net One such compound, ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(6-fluoronicotinoyl)glycinate, displayed faster control efficacy than the commercial insecticide broflanilide (B1440678) at a concentration of 0.1 mg/L. researchgate.net Furthermore, a series of novel flupyrimin (B3323723) derivatives incorporating an arylpyrazole core, which can be related to the biphenyl structure, have demonstrated excellent insecticidal activity against Plutella xylostella. researchgate.net

The following table presents data on the herbicidal and insecticidal activity of some relevant compounds.

| Compound Class | Target Organism | Activity Metric | Result |

| 4-amino-6-(5-aryl-pyrazolyl)-2-picolinic acids | Brassica napus (weed) | Root growth inhibition at 250 µM | >80% |

| Meta-diamide compound | Plutella xylostella (insect) | Control efficacy at 0.1 mg/L | Faster than broflanilide |

| Flupyrimin derivatives | Plutella xylostella (insect) | Lethality at 400 µg/ml | Up to 100% |

Materials Science and Advanced Functional Materials

The rigid and conjugated structure of the biphenyl moiety, combined with the electronic properties imparted by the difluoromethyl group, makes this compound and its derivatives attractive candidates for applications in materials science.

Organic Light-emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)

Fluorinated biphenyl derivatives are crucial components in the formulation of advanced liquid crystal displays (LCDs). nbinno.com These compounds are valued for their exceptional thermal stability, low viscosity, and optimal dielectric anisotropy, which are critical for achieving fast response times in modern LCDs. nbinno.com The presence of fluorine atoms, such as in a difluoromethyl group, can significantly influence these properties. Biphenyl compounds with restricted rotation and a large dipole moment can act as effective chiral dopants for liquid crystals. researchgate.netjcsp.org.pkjcsp.org.pk

In the field of organic light-emitting diodes (OLEDs), biphenyl-containing molecules are widely used. alfa-chemistry.com They can function as hole-blocking materials due to their low highest occupied molecular orbital (HOMO) energy levels. alfa-chemistry.com This property helps to confine electron-hole recombination to the emissive layer, thereby enhancing the efficiency of the OLED device. alfa-chemistry.com While direct research on this compound in OLEDs is not extensively documented in the provided search results, the general utility of fluorinated biphenyls in this area is well-established.

Organic Semiconductors and Molecular Wires

The inherent rigidity and planarity of the biphenyl system provide a good foundation for designing organic semiconductors. alfa-chemistry.com These materials are the basis for organic field-effect transistors (OFETs). The performance of OFETs is heavily dependent on the charge carrier mobility of the organic material, which is influenced by intermolecular π-π stacking. alfa-chemistry.com Biphenyl derivatives can be designed to promote favorable molecular packing, making them suitable for thin-film semiconductor applications. alfa-chemistry.com

The concept of "molecular wires" involves the use of linear, conjugated molecules to transport charge over nanometer-scale distances. nih.gov Oligo(phenylene ethynylene)s, which are extended biphenyl-like structures, have been synthesized for this purpose. aau.dk The introduction of fluorine-containing groups like difluoromethyl could potentially be used to tune the electronic properties and stability of these molecular wires.

Metal-Organic Frameworks (MOFs) and Polymers of Intrinsic Microporosity (PIMs)

While the direct incorporation of this compound into Metal-Organic Frameworks (MOFs) is not detailed in the provided search results, the use of functionalized biphenyls as organic linkers in MOFs is a common strategy. The difluoromethyl group could offer a way to introduce fluorine into the pores of MOFs, potentially tuning their gas sorption and separation properties.

In the area of Polymers of Intrinsic Microporosity (PIMs), fluorinated groups are known to play a significant role. PIMs are polymers with rigid and contorted backbones that prevent efficient chain packing, leading to a high degree of microporosity. researchgate.netnih.govrsc.orgscispace.comuva.es This microporosity makes them promising materials for membrane-based gas separations. researchgate.netnih.govscispace.com While the provided information focuses on trifluoromethyl and other fluoroalkyl groups, the principles suggest that the incorporation of a difluoromethylbiphenyl unit into a polymer backbone could be a viable strategy for creating novel PIMs with tailored gas separation properties.

Fluorescent Probes and Photoluminescent Substances

The biphenyl framework is a well-known fluorophore, and the incorporation of fluorine atoms can modulate its photophysical properties. omlc.org While specific photoluminescence data for this compound is not extensively documented in publicly available research, the properties of related fluorinated biphenyl compounds provide insight into its potential. For instance, the fluorescence quantum yield of the parent biphenyl molecule in cyclohexane (B81311) is 0.18. omlc.org

Fluorination can influence the emission spectra and quantum yields of aromatic molecules. rsc.orgresearchgate.net Studies on various fluorinated biphenyl compounds have shown that they possess a conjugated π-electronic system, and their UV-visible absorption maxima vary depending on the specific substituents. acs.org For example, a study of several novel difluorinated biphenyl compounds reported absorption maxima ranging from 256.4 nm to 315.8 nm. acs.org This tunability is a desirable characteristic for the development of fluorescent probes, which are designed to detect specific analytes or changes in their environment through alterations in their fluorescence. bjraylight.com Derivatives of biphenyl have been investigated as fluorescent indicators and components of fluorescent sensors.

Dual-State Emission Materials and Oxygen Sensing

Dual-state emissive (DSE) materials, which are fluorescent in both solution and solid states, are of great interest for applications in optoelectronics and sensing. Research into fluorinated biphenyl derivatives has revealed promising DSE characteristics. A study on a series of bis(trifluoromethyl)biphenyl derivatives bearing various donor moieties demonstrated significant dual-state emission. kaust.edu.sa

Notably, the phenothiazinyl-substituted bis(trifluoromethyl)biphenyl derivative was found to exhibit room-temperature phosphorescence, a property that makes it a promising candidate for oxygen sensing applications. kaust.edu.sa Phosphorescence is highly sensitive to quenching by molecular oxygen, which forms the basis for many optical oxygen sensors. The fact that a closely related trifluoromethylated biphenyl derivative shows these properties suggests that this compound could be a valuable core structure for designing new DSE materials and oxygen sensors.

Table 1: Properties of Donor-Substituted Bis(trifluoromethyl)biphenyl Derivatives

| Donor Moiety | Glass Transition Temp. (°C) | Emission Type | Potential Application |

|---|---|---|---|

| Carbazole | 244 | Dual-State Emission | Optoelectronics |

| Dimethylacridan | 152 | Dual-State Emission | Optoelectronics |

| Phenothiazine | 152 | Dual-State Emission, Room-Temperature Phosphorescence | Oxygen Sensing |

Data sourced from a study on bis(trifluoromethyl)biphenyl derivatives. kaust.edu.sa

Catalysis and Ligand Chemistry

The biphenyl scaffold is a foundational component in the design of privileged ligands for transition metal-catalyzed reactions, particularly in asymmetric synthesis where creating a specific chiral environment is crucial.

Axially chiral biaryl phosphines are a highly successful class of ligands for asymmetric catalysis. While the direct synthesis of a chiral ligand from this compound is not prominently reported, the principles of ligand design strongly support its potential as a precursor. The synthesis of chiral phosphine (B1218219) ligands often involves the construction of a biaryl framework followed by the introduction of phosphine groups. nih.govliv.ac.uk

A notable example of a fluorinated biphenyl ligand is DIFLUORPHOS, a chiral diphosphine based on a bi(difluorobenzodioxole) moiety. nih.gov This ligand has proven effective in Ru(II)-catalyzed asymmetric hydrogenation of ketones and olefins. nih.gov The electronic properties of such ligands are critical; the difluoro groups in DIFLUORPHOS impart a high π-acidity, which complements other ligands and allows for high enantioselectivity with different classes of substrates. nih.gov This demonstrates the powerful effect of fluorine substitution on the catalytic activity of biphenyl-based ligands.

In addition to asymmetric catalysis, phosphine ligands based on fluorinated biphenyls serve as crucial supporting ligands in various transition metal-catalyzed reactions, such as cross-coupling. The electronic properties and steric bulk of the ligand are key to the catalyst's stability and reactivity.

For instance, an ortho-trifluoromethylphenyl substituted phosphine ligand has been shown to be highly effective in gold(I) catalysis. acs.orgacs.org The bulky, electron-deficient nature of the substituent was found to be beneficial for the catalytic cycle. acs.org Fluorinated biphenyl compounds are often synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, highlighting the compatibility of this scaffold with transition metal catalysis. acs.org The stability and tunable electronic nature of fluorinated biphenyls make them attractive platforms for the development of robust and efficient ligands for a wide range of catalytic transformations.

Future Directions and Emerging Research Avenues

Sustainable Synthesis of Difluoromethylated Biphenyls

The chemical industry's shift towards green chemistry has spurred the development of more environmentally benign and efficient methods for synthesizing fluorinated compounds. Future research will likely focus on refining these strategies for the production of difluoromethylated biphenyls. Key areas of development include photoredox catalysis, which utilizes visible light to drive reactions under mild conditions, and electrochemical synthesis, which employs electricity as a clean oxidant, thereby avoiding harsh chemical reagents.

Another promising avenue is the use of continuous flow reactors. This technology allows for safer handling of reactive intermediates and can improve reaction efficiency and scalability. The use of fluoroform (CHF3), a readily available and atom-economical reagent, in such systems presents a particularly sustainable approach to difluoromethylation. Additionally, the exploration of metal-free catalytic systems and the use of recyclable solvents are critical for reducing the environmental footprint of synthesis.

| Strategy | Key Features | Advantages | Research Focus |

|---|---|---|---|

| Photoredox Catalysis | Uses visible light and a photocatalyst. | Mild reaction conditions, high functional group tolerance, reduced energy consumption. | Developing new photocatalysts with broader substrate scopes. |

| Electrochemical Synthesis | Uses electricity as the primary oxidant. | Avoids chemical oxidants, high atom economy, precise control over reaction potential. | Designing undivided cell setups for simpler, more efficient reactions. |

| Continuous Flow Chemistry | Reactions are run in a continuously flowing stream. | Enhanced safety, improved heat and mass transfer, easy scalability. | Integration with sustainable reagents like fluoroform. |

| Metal-Free Catalysis | Employs organocatalysts or synergistic systems like B(C6F5)3. | Avoids toxic and expensive heavy metals, reduces purification challenges. | Discovery of novel, highly active metal-free catalysts. |

Advanced Catalyst Design for Enhanced Selectivity and Efficiency

The regioselective introduction of the difluoromethyl group onto a biphenyl (B1667301) scaffold remains a significant challenge. Future research will heavily invest in the design of advanced catalysts that offer superior control over selectivity and efficiency. Transition metal catalysis, particularly with copper and palladium, continues to be a major focus. researchgate.net The development of sophisticated ligands that can precisely tune the metal center's electronic and steric properties is crucial for directing C-H functionalization to the desired position on the biphenyl ring system. researchgate.net

Integration of Computational Methods in Compound Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. nih.gov Its integration into the design and study of 3-(difluoromethyl)biphenyl derivatives is set to accelerate discovery. DFT calculations can be used to predict the most stable conformations of molecules, elucidate reaction mechanisms, and understand the electronic effects of the difluoromethyl group on the biphenyl system. researchgate.netnih.gov

Tools like Molecular Electrostatic Potential (MESP) maps and Frontier Molecular Orbital (FMO) analysis help identify reactive sites and predict the reactivity and stability of novel compounds. researcher.lifedntb.gov.ua This predictive power allows researchers to screen virtual libraries of this compound derivatives for desired properties before committing to laboratory synthesis, saving significant time and resources. ijirms.in Such computational pre-screening is invaluable for designing new drug candidates and advanced materials. acs.orgnih.govmdpi.com

| Computational Method | Application | Anticipated Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, reaction mechanism elucidation, electronic property calculation. nih.gov | Prediction of stable structures, understanding of reaction pathways, rationalization of catalyst performance. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra and other optical properties. nih.gov | Design of molecules for optoelectronic applications with specific light-absorbing characteristics. |

| Molecular Docking | Simulation of binding interactions between a ligand and a biological target. dntb.gov.ua | Identification of potential drug candidates and prediction of their binding affinity and mode. |

| Molecular Dynamics (MD) Simulation | Simulation of the dynamic behavior of molecules and materials over time. | Understanding the structural flexibility of molecules and the stability of ligand-protein complexes. |

Exploration of Novel Biological Targets and Therapeutic Areas

The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability, lipophilicity, and binding affinity. mdpi.comnih.gov The difluoromethyl group, in particular, is recognized as a bioisostere of hydroxyl, thiol, or amino groups, allowing it to mimic these functionalities while offering distinct electronic properties. researchgate.net

Derivatives of the biphenyl-3-yl scaffold have already shown promise as potent inhibitors of significant biological targets. For instance, o-(biphenyl-3-ylmethoxy)nitrophenyl compounds have been developed as inhibitors of the PD-1/PD-L1 immune checkpoint pathway for cancer therapy. Similarly, 3-(phenylethynyl)-1,1'-biphenyl-2-carboxylate derivatives have been identified as inhibitors of hypoxia-inducible factor 1 (HIF-1), another key target in oncology. Given these precedents, future research on this compound will likely explore its potential as a core scaffold for developing novel inhibitors against these and other emerging therapeutic targets, including kinases, proteases, and metabolic enzymes.

Development of Smart Materials based on Difluoromethylbiphenyl Scaffolds

The unique electronic properties of fluorinated aromatic compounds make them highly attractive for applications in materials science. nih.gov The this compound scaffold is a promising building block for the next generation of "smart" materials, particularly in the realm of organic electronics. lbl.gov The strong electron-withdrawing nature of the difluoromethyl group can be used to tune the HOMO-LUMO energy levels of conjugated polymers, which is critical for designing high-performance materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). frontiersin.org

Furthermore, the rigid, anisotropic structure of the biphenyl unit is a common feature in liquid crystals. Incorporating the polar difluoromethyl group could lead to the development of novel liquid crystalline materials with unique dielectric and electro-optical properties. These materials could find applications in advanced display technologies and sensors. Research into liquid crystalline elastomers (LCEs) based on such scaffolds could also yield new stimuli-responsive materials for soft robotics and biomedical devices. nih.govrsc.org

Q & A

Q. What are the recommended synthetic methods for preparing 3-(difluoromethyl)biphenyl with high purity?

The synthesis of this compound typically involves fluorination strategies using reagents like sodium 2-chloro-2,2-difluoroacetate. A validated method includes:

- Reagents : Cesium carbonate (base), sodium 2-chloro-2,2-difluoroacetate (fluorinating agent), and N,N-dimethylformamide (solvent).

- Procedure : Reaction under reflux with controlled gas evolution (e.g., CO₂), monitored via an oil bubbler. Post-reaction purification via column chromatography or recrystallization.

- Hazard Notes : Significant gas evolution requires rigorous risk assessment for lab safety .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

The difluoromethyl (–CF₂H) group:

- Electron Effects : Reduces basicity of adjacent groups (e.g., amines) via inductive electron withdrawal, enhancing metabolic stability.

- Lipophilicity : Increases logP values compared to non-fluorinated analogs, improving membrane permeability.

- Conformational Effects : The C–F bond’s stereoelectronic properties can restrict molecular flexibility, influencing docking interactions .

Q. What analytical techniques are most effective for characterizing this compound?

- Structural Analysis : X-ray crystallography (via Cambridge Structural Database) for conformation; NMR (¹⁹F and ¹H) for substituent positioning .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion confirmation.

- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

Advanced Research Questions

Q. How can computational methods predict the impact of the difluoromethyl group on molecular conformation in target proteins?

- Docking Studies : Use molecular dynamics (MD) simulations to assess how the –CF₂H group interacts with hydrophobic pockets or hydrogen-bonding residues.

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculations to evaluate electrostatic potential surfaces and orbital interactions.

- Database Mining : Cross-reference Protein Data Bank (PDB) entries of fluorinated ligands to identify common binding motifs .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Comparative SAR Studies : Systematically vary substituents (e.g., –CF₃ vs. –CF₂H) to isolate contributions to bioactivity.

- Experimental Replication : Control variables like solvent polarity (e.g., DMSO vs. ethanol) and assay conditions (e.g., pH, temperature).

- Meta-Analysis : Use tools like SciFinder to aggregate data across studies, identifying outliers or methodological biases .

Q. What are the metabolic pathways of this compound in biological systems?

- Phase I Metabolism : Oxidative defluorination via cytochrome P450 enzymes, producing difluoromethanol intermediates.

- Phase II Conjugation : Glucuronidation or sulfation of hydroxylated metabolites.

- Analytical Tools : LC-MS/MS to track metabolites; isotopic labeling (¹⁸O/²H) to elucidate enzymatic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.